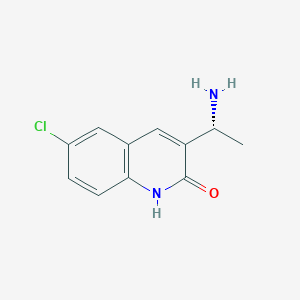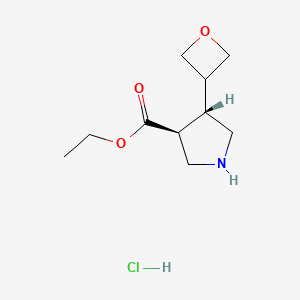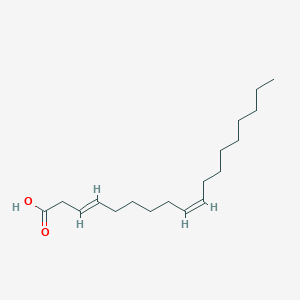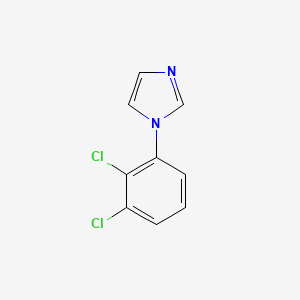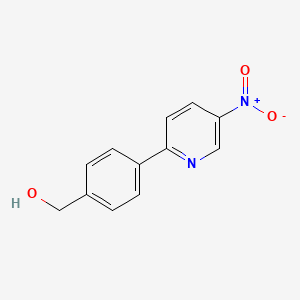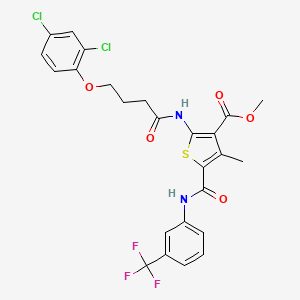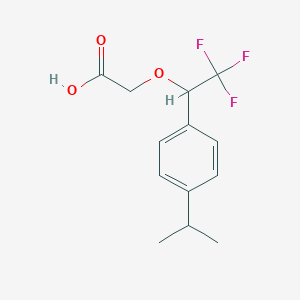
2-(2,2,2-Trifluoro-1-(4-isopropylphenyl)ethoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-(2,2,2-Trifluoro-1-(4-isopropylphenyl)ethoxy)acetic acid typically involves the reaction of 2,2,2-trifluoroethanol with 4-isopropylbenzaldehyde to form an intermediate, which is then reacted with bromoacetic acid under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(2,2,2-Trifluoro-1-(4-isopropylphenyl)ethoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
2-(2,2,2-Trifluoro-1-(4-isopropylphenyl)ethoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trifluoro-1-(4-isopropylphenyl)ethoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to more effective interactions with its targets. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
2-(2,2,2-Trifluoro-1-(4-isopropylphenyl)ethoxy)acetic acid can be compared with other fluorinated compounds, such as:
Trifluoroacetic acid: Known for its strong acidity and use as a reagent in organic synthesis.
2,2,2-Trifluoroethanol: Used as a solvent and in the synthesis of various fluorinated compounds.
4-Isopropylbenzaldehyde: A precursor in the synthesis of the target compound. The uniqueness of this compound lies in its specific structure, which combines the properties of these similar compounds to offer enhanced reactivity and selectivity.
Properties
Molecular Formula |
C13H15F3O3 |
|---|---|
Molecular Weight |
276.25 g/mol |
IUPAC Name |
2-[2,2,2-trifluoro-1-(4-propan-2-ylphenyl)ethoxy]acetic acid |
InChI |
InChI=1S/C13H15F3O3/c1-8(2)9-3-5-10(6-4-9)12(13(14,15)16)19-7-11(17)18/h3-6,8,12H,7H2,1-2H3,(H,17,18) |
InChI Key |
VZLLKDVSJKKKGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C(F)(F)F)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


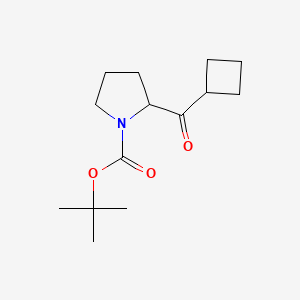
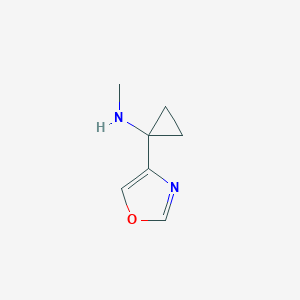
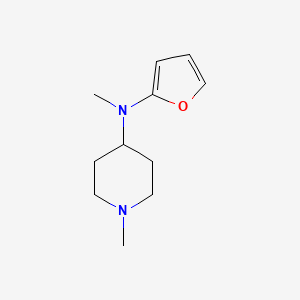
![3-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropanenitrile](/img/structure/B12988883.png)
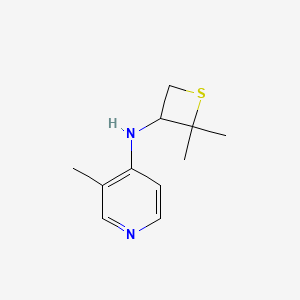
![(7,7-Difluoro-2-oxabicyclo[4.1.0]heptan-1-yl)methanamine hydrochloride](/img/structure/B12988890.png)
